
3-Phenylbenzothiazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-フェニルベンゾチアゾリン-2-チオンは、分子式C13H9NS2の有機化合物です。ベンゾチアゾール類に属し、チアゾール環にベンゼン環が縮合した複素環式化合物です。 この化合物は、化学、生物学、医学、工業など、さまざまな分野で多様な用途があることで知られています .
2. 製法
合成経路と反応条件: 3-フェニルベンゾチアゾリン-2-チオンの合成は、通常、2-アミノチオフェノールと芳香族アルデヒドの縮合によって行われます。 一般的な方法の1つは、酸性条件下で2-アミノチオフェノールとベンズアルデヒドを用いて、目的の生成物を形成する方法です . 別の方法では、チオアミドまたは二酸化炭素を原料とし、環化反応を行います .
工業生産方法: 3-フェニルベンゾチアゾリン-2-チオンの工業生産では、通常、効率的かつ経済的な方法が採用されます。 例えば、BiCl5などの触媒の存在下で、2-アミノチオフェノールとアルデヒドまたはケトンを縮合させることにより、大量の化合物が生成されることが報告されています .
3. 化学反応の分析
反応の種類: 3-フェニルベンゾチアゾリン-2-チオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応によって、対応するアミンまたはチオールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
生成される主な生成物:
酸化: スルホキシドとスルホン。
還元: アミンとチオール。
置換: さまざまな置換ベンゾチアゾール.
4. 科学研究における用途
3-フェニルベンゾチアゾリン-2-チオンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的システムと酵素活性を研究するためのプローブとして作用します。
医学: 抗がん活性や抗菌活性など、潜在的な治療効果について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzothiazoline-2-thione typically involves the condensation of 2-aminothiophenol with aromatic aldehydes. One common method includes the use of 2-aminothiophenol and benzaldehyde under acidic conditions to form the desired product . Another approach involves the use of thioamides or carbon dioxide as raw materials, followed by cyclization reactions .
Industrial Production Methods: Industrial production of this compound often employs efficient and economical methods. For instance, the condensation of 2-aminothiophenol with aldehydes or ketones in the presence of catalysts such as BiCl5 has been reported to yield high amounts of the compound .
化学反応の分析
Types of Reactions: 3-Phenylbenzothiazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazoles.
科学的研究の応用
3-Phenylbenzothiazoline-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying biological systems and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
作用機序
3-フェニルベンゾチアゾリン-2-チオンの作用機序は、さまざまな分子標的との相互作用に関与しています。特定の酵素またはタンパク質を阻害し、生物学的効果をもたらす可能性があります。 例えば、抗がん研究では、細胞増殖経路を阻害することが示されています . この化合物は、金属イオンと安定な錯体を形成する能力も持ち、その多様な生物活性に貢献しています .
類似化合物:
- 2-フェニルベンゾチアゾール
- 3-ベンジルベンゾチアゾリン-2-チオン
- 3-アリルベンゾチアゾリン-2-チオン
比較: 3-フェニルベンゾチアゾリン-2-チオンは、特定の置換パターンによって、独特の化学的および生物学的特性を付与されており、独特です。
類似化合物との比較
- 2-Phenylbenzothiazole
- 3-Benzylbenzothiazoline-2-thione
- 3-Allylbenzothiazoline-2-thione
Comparison: 3-Phenylbenzothiazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
24097-02-7 |
|---|---|
分子式 |
C13H9NS2 |
分子量 |
243.4 g/mol |
IUPAC名 |
3-phenyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C13H9NS2/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9H |
InChIキー |
DGQNHOUEAIUCKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)


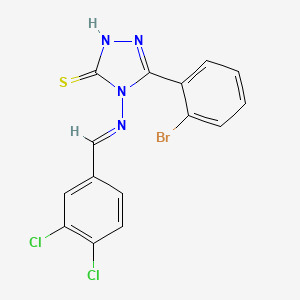

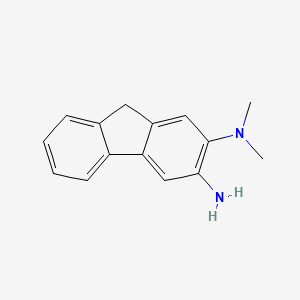
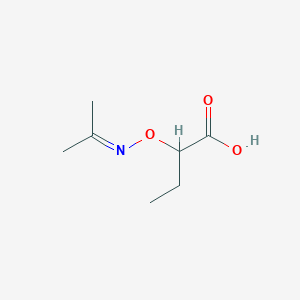
![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
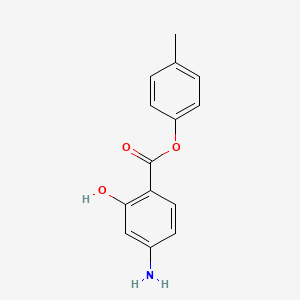
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
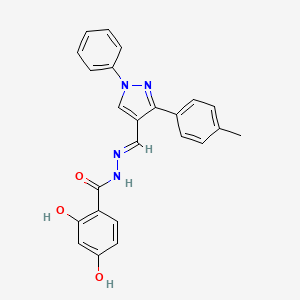
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)
![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)
